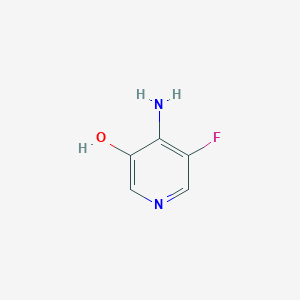

4-Amino-5-fluoropyridin-3-ol

Description

Significance of Fluorine in Organic and Medicinal Chemistry Research

The element fluorine possesses a unique combination of properties that make it a powerful tool in the hands of organic and medicinal chemists. Its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond are key attributes that are leveraged to modulate the properties of organic molecules. numberanalytics.com In medicinal chemistry, the introduction of fluorine can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. tandfonline.comresearchgate.net

The substitution of hydrogen with fluorine, being of similar size, can be achieved without significant steric alteration of the molecule, yet it can induce profound changes in the electronic environment. soci.org This can alter the pKa of nearby functional groups, influencing their ionization state and interactions with biological targets. numberanalytics.com Furthermore, the presence of fluorine can block sites of metabolic attack, prolonging the active life of a drug in the body. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain at least one fluorine atom, underscoring the immense impact of this element. soci.org Beyond its role in therapeutic agents, the radioactive isotope ¹⁸F is a crucial component in Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique. tandfonline.com

Overview of Pyridinol Scaffolds in Chemical Science

Pyridine (B92270) and its derivatives, including pyridinols (hydroxypyridines), are fundamental heterocyclic scaffolds that are ubiquitous in both nature and synthetic chemistry. rsc.orgrsc.org The pyridine ring is an isostere of benzene, and its nitrogen atom introduces a level of polarity and hydrogen bonding capability that is highly consequential for its chemical and biological behavior. rsc.org Pyridine scaffolds are found in a vast array of naturally occurring compounds, including alkaloids and vitamins, and are a core component of over 7,000 existing drug molecules. rsc.orgrsc.org

Pyridinols, which exist in equilibrium with their pyridinone tautomers, are particularly important in medicinal chemistry. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The physicochemical properties of pyridinol-containing molecules, such as polarity and lipophilicity, can be fine-tuned through chemical modification, making them versatile building blocks in drug design. nih.gov Their established synthetic routes and amenability to diversification have made them a popular choice in fragment-based drug design and as mimics of other biomolecular structures. nih.gov

Contextualizing 4-Amino-5-fluoropyridin-3-ol within Heterocyclic Chemistry Research

The compound 4-Amino-5-fluoropyridin-3-ol is a prime example of a molecule that combines the advantageous features of both fluorination and the pyridinol scaffold. Its structure, featuring an amino group, a fluorine atom, and a hydroxyl group on a pyridine ring, makes it a highly functionalized and promising building block in heterocyclic chemistry. The interplay of these substituents creates a unique electronic and steric profile that can be exploited in the synthesis of more complex molecules with tailored properties.

The synthesis and reactivity of fluorinated heterocycles are areas of intense research, driven by the increasing demand for novel compounds in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net The development of new and efficient methods for the introduction of fluorine into heterocyclic systems is a key focus. researchgate.net The presence of both an amino and a hydroxyl group in 4-Amino-5-fluoropyridin-3-ol offers multiple points for further chemical transformation, allowing for the construction of a diverse library of derivatives. Research into such molecules contributes to a deeper understanding of structure-activity relationships and the rational design of new functional materials and therapeutic agents. researchgate.netmdpi.com

Properties

Molecular Formula |

C5H5FN2O |

|---|---|

Molecular Weight |

128.10 g/mol |

IUPAC Name |

4-amino-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |

InChI Key |

GJWPPSLKBIUSHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 5 Fluoropyridin 3 Ol

Retrosynthetic Analysis and Key Precursors for Fluoropyridinols

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgresearchgate.net This process helps to identify potential synthetic pathways and key precursors.

A logical retrosynthetic analysis of 4-Amino-5-fluoropyridin-3-ol would involve disconnecting the functional groups from the pyridine (B92270) ring. The primary disconnections would target the C-N (amino) and C-O (hydroxyl) bonds, as these functional groups can often be introduced onto a pre-formed pyridine ring through various substitution reactions.

Key Disconnections and Precursors:

Disconnection of the Amino and Hydroxyl Groups: A primary retrosynthetic step involves the disconnection of the amino and hydroxyl groups, leading back to a di-substituted fluoropyridine. A highly valuable precursor identified through this approach is 3-fluoro-5-bromopyridine or a related dihalopyridine. The halogen atoms can be sequentially replaced by hydroxyl and amino groups.

Functional Group Interconversion (FGI): An amino group can be derived from a nitro group via reduction. Therefore, a plausible precursor is a nitropyridine derivative, such as 5-fluoro-3-nitropyridine . The hydroxyl group could be introduced via nucleophilic substitution of a halide or from a methoxy (B1213986) group via demethylation.

Building the Ring: A more fundamental approach involves constructing the pyridine ring itself from acyclic precursors. This strategy is beneficial when substituted pyridines are not readily available. For instance, a condensation reaction between an ammonia (B1221849) source and a 1,5-dicarbonyl compound or its equivalent, which already contains the required fluorine substituent, could form the pyridine ring. acs.org

Based on this analysis, the following molecules are identified as key potential precursors for the synthesis of 4-Amino-5-fluoropyridin-3-ol.

| Precursor Name | Rationale for Selection |

| 3-Amino-5-fluoropyridine | A commercially available or readily synthesized intermediate that requires only the introduction of a hydroxyl group at the 3-position. guidechem.comchemicalbook.com |

| 5-Fluoro-3-nitropyridine | The nitro group can be reduced to an amino group, and a halogen at position 4 could be displaced by a hydroxide (B78521) or methoxide (B1231860). |

| 3,5-Difluoropyridine | Selective substitution of one fluorine atom for a hydroxyl group and the other for an amino group could be a viable, though potentially challenging, route. |

| 2,6-Dichloro-5-fluoronicotinic acid | Can serve as a starting point for multiple transformations, including decarboxylation and substitutions, to build the desired functionality. guidechem.com |

Classical Synthetic Routes for Fluorinated Aminopyridines

Classical synthetic methods provide a robust foundation for the synthesis of fluorinated aminopyridines. These routes often involve multi-step sequences that rely on well-established reaction types.

Ring-Closing Reactions and Heterocycle Formation

The construction of the pyridine skeleton itself is a fundamental strategy. One-pot procedures involving multi-component reactions are efficient methods for creating substituted pyridines. For example, a protocol for synthesizing fluorinated 2-aminopyridines involves the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org

Another powerful method involves the condensation of ketone derivatives. A modern variant uses photoredox catalysis to couple α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with an ammonia source like ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. acs.org While not directly yielding the target molecule, these methods highlight the principle of constructing the fluorinated pyridine core from acyclic precursors.

A common approach for forming related heterocycles, such as fluorinated pyrimidines, involves the cyclocondensation of a fluorinated building block like potassium (Z)-2-cyano-2-fluoroethenolate with amidines. nih.govresearchgate.net This strategy of using small, fluorinated building blocks can circumvent the need for challenging late-stage fluorination reactions.

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

Introducing a fluorine atom onto a pyridine ring can be achieved through several methods, with the choice depending on the substrate and desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine, where a good leaving group (like -Cl or -NO2) on an activated pyridine ring is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). The pyridine ring must be activated by electron-withdrawing groups for this reaction to be efficient.

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aminopyridine. This would be a viable route starting from an aminopyridine precursor to introduce the fluorine atom.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) can introduce fluorine onto electron-rich aromatic rings. However, the pyridine ring is inherently electron-deficient, making direct electrophilic fluorination challenging without activating substituents.

From Pyridine N-Oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which then serve as effective precursors for 2-fluoropyridines via nucleophilic fluorination. nih.gov This method is particularly useful for introducing fluorine at the C2 position.

Amination and Hydroxylation Strategies on the Pyridine Ring

Once the fluorinated pyridine core is established, the amino and hydroxyl groups can be introduced.

Amination: An amino group can be introduced via several methods:

Nucleophilic Aromatic Substitution (SNAr): A halogenated pyridine (e.g., a chloropyridine) can react with ammonia or an ammonia equivalent to install the amino group. Microwave-assisted SNAr has proven effective for the amination of 3,4,5-trihalopyridines. researchgate.net

Reduction of a Nitro Group: A nitro group is an excellent precursor to an amino group and can be reduced under various conditions, such as catalytic hydrogenation with Pd/C. guidechem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-N bonds between an aryl halide and an amine.

Hydroxylation: Introducing a hydroxyl group can be achieved by:

Nucleophilic Aromatic Substitution (SNAr): A halide on an activated pyridine ring can be displaced by a hydroxide source (e.g., NaOH or KOH), often requiring harsh conditions. Using a methoxide source to form a methoxy-pyridine followed by de-methylation is a milder alternative.

From an Amino Group via Diazotization: An amino group can be converted to a diazonium salt, which can then be hydrolyzed to a hydroxyl group. This method's success can be variable with heterocyclic systems.

Modern Synthetic Approaches and Innovations

Recent advances in synthetic methodology offer more efficient and selective ways to synthesize complex molecules like 4-Amino-5-fluoropyridin-3-ol.

Catalytic Methods for Pyridine Derivatization

Transition-metal catalysis has revolutionized the synthesis of substituted pyridines.

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Buchwald-Hartwig amination allow for the modular construction of substituted pyridines. For example, starting with a di- or tri-halofluoropyridine, one halogen could be selectively coupled with an arylboronic acid (Suzuki), while another is substituted with an amine (Buchwald-Hartwig). researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) is also a key step in many synthetic sequences, for example, in the dehalogenation or reduction of nitro groups. guidechem.comchemicalbook.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool. As mentioned, it enables the synthesis of 3-fluoropyridines from ketone derivatives, showcasing a modern approach to ring formation. acs.org It can also be used for carbofluorination reactions to build complex fluorinated structures. nih.gov

The development of these catalytic systems allows for greater functional group tolerance, milder reaction conditions, and access to novel chemical space, paving the way for more efficient and innovative syntheses of highly functionalized pyridines.

Stereoselective Synthesis of Fluoropyridinol Analogs

The introduction of chirality into fluorinated pyridinol frameworks is a critical aspect of medicinal chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. While specific stereoselective syntheses for 4-Amino-5-fluoropyridin-3-ol are not extensively documented, principles from related stereoselective syntheses of fluorinated heterocycles can be applied.

One prominent strategy involves the use of chiral catalysts to control the formation of stereocenters. For instance, enantioselective intramolecular reactions, such as aza-Michael additions, have been successfully employed in the synthesis of fluorinated indolizidinone derivatives. nih.govnih.gov In these cases, a chiral phosphoric acid catalyst can direct the cyclization of a fluorinated amide, leading to the formation of a chiral center with high enantioselectivity. nih.gov A similar approach could be envisioned for a precursor to 4-Amino-5-fluoropyridin-3-ol, where an intramolecular reaction is guided by a chiral catalyst to establish the desired stereochemistry at the hydroxyl-bearing carbon.

Another approach to achieving stereoselectivity is through the use of chiral starting materials or auxiliaries. While not a catalytic method, this can be a robust way to ensure the desired stereochemical outcome. The principles of diastereoselective reactions, where an existing stereocenter directs the formation of a new one, are also fundamental.

The table below summarizes potential stereoselective strategies applicable to the synthesis of fluoropyridinol analogs, based on methodologies reported for other fluorinated heterocyclic compounds.

| Stereoselective Strategy | Description | Potential Application to Fluoropyridinol Analogs |

| Chiral Catalysis | Use of a chiral catalyst (e.g., chiral phosphoric acid, metal complex with chiral ligand) to induce enantioselectivity in a key bond-forming step. | An enantioselective reduction of a ketone precursor or an asymmetric cyclization to form the pyridinol ring could be catalyzed by a chiral entity. |

| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure natural products as starting materials. | A chiral building block containing the required stereocenter could be elaborated into the final fluoropyridinol structure. |

| Diastereoselective Reactions | An existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. | A precursor with a chiral auxiliary could be used to control the stereoselective introduction of the hydroxyl or amino group. |

Flow Chemistry Applications in Fluoropyridine Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fluorinated heterocycles. nih.govnih.gov These benefits include enhanced heat and mass transfer, improved safety when handling hazardous reagents like fluorinating agents, and the potential for automated, multi-step syntheses. nih.govnoelresearchgroup.comuc.pt

The synthesis of fluoropyridines often involves exothermic reactions and the use of toxic or corrosive reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risks of thermal runaways. nih.gov This is particularly relevant for fluorination reactions, which can be challenging to control on a large scale in batch reactors. nih.gov

Furthermore, flow chemistry enables the "telescoping" of reaction sequences, where the output of one reactor is directly fed into the next without the need for intermediate purification. nih.gov This can significantly reduce reaction times and waste generation. For the synthesis of a molecule like 4-Amino-5-fluoropyridin-3-ol, a multi-step flow process could be designed to sequentially introduce the required functional groups onto a pyridine core. For instance, a flow setup could facilitate a hazardous fluorination step, followed by an in-line reduction or nucleophilic substitution to introduce the amino and hydroxyl groups.

The table below outlines the potential advantages of employing flow chemistry in the synthesis of fluoropyridines.

| Advantage of Flow Chemistry | Description | Relevance to Fluoropyridine Synthesis |

| Enhanced Safety | Improved control over reaction temperature and the ability to handle hazardous reagents in small, contained volumes. | Safe handling of potentially energetic intermediates and toxic fluorinating agents. nih.gov |

| Improved Reaction Efficiency | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher yields and selectivities. | Optimization of reaction conditions for challenging steps like regioselective fluorination. noelresearchgroup.com |

| Scalability | Production can be scaled up by running the flow reactor for longer periods, rather than using larger, potentially more hazardous, batch reactors. | Facilitates the production of larger quantities of the target compound for further research. nih.gov |

| Automation and Multi-step Synthesis | The ability to couple multiple reaction steps in a continuous sequence without manual intervention. | Streamlined synthesis of complex molecules like 4-Amino-5-fluoropyridin-3-ol, reducing manual handling and purification steps. uc.pt |

Purification and Isolation Techniques in Synthesis Research

The successful synthesis of any chemical compound culminates in its purification and isolation in a high state of purity. For substituted pyridinols like 4-Amino-5-fluoropyridin-3-ol, a combination of standard and advanced purification techniques is often necessary to remove unreacted starting materials, reagents, and byproducts.

Crystallization is a primary method for purifying solid compounds. The choice of solvent is critical, and often a solvent system (a mixture of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is employed to induce crystallization. For polar compounds like aminopyridinols, polar solvents such as ethanol, methanol (B129727), or water, or mixtures thereof, are often effective.

Chromatography is another indispensable tool for purification. The choice of chromatographic method depends on the scale of the synthesis and the properties of the compound.

Flash Column Chromatography: This is the most common purification technique in a research setting for milligram to gram scale synthesis. A column is packed with a stationary phase, typically silica (B1680970) gel, and the crude product is eluted with a solvent system of appropriate polarity. For a polar compound like 4-Amino-5-fluoropyridin-3-ol, a polar mobile phase, such as a mixture of ethyl acetate and methanol or dichloromethane (B109758) and methanol, would likely be required. chemicalbook.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, preparative HPLC is the method of choice. It offers higher resolution than flash chromatography but is generally used for smaller quantities of material.

The table below summarizes common purification techniques and their applicability to the isolation of 4-Amino-5-fluoropyridin-3-ol.

| Purification Technique | Principle | Applicability to 4-Amino-5-fluoropyridin-3-ol |

| Crystallization | Separation of a pure solid from a solution based on differences in solubility. | Effective for obtaining highly pure, crystalline final product. The polar nature of the molecule suggests the use of polar solvents. |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Standard method for purification after each synthetic step to remove byproducts and unreacted starting materials. chemicalbook.com |

| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds from complex mixtures. | Useful for final purification to achieve high purity or for separating closely related isomers. |

| Acid-Base Extraction | Separation based on the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases. | The amino and hydroxyl groups can be protonated or deprotonated, allowing for selective extraction into aqueous layers to remove non-polar impurities. |

Spectroscopic Data for 4-Amino-5-fluoropyridin-3-ol Not Publicly Available

Following a comprehensive search of scientific literature, chemical databases, and supplier information, detailed experimental spectroscopic data for the chemical compound 4-Amino-5-fluoropyridin-3-ol could not be located. The required information for a thorough analysis of its structural elucidation using advanced spectroscopic techniques is not present in the public domain.

This includes specific data for:

Nuclear Magnetic Resonance (NMR) Spectroscopy : No publicly available data was found for Proton (¹H), Carbon-13 (¹³C), or Fluorine-19 (¹⁹F) NMR analysis. Information regarding two-dimensional NMR techniques such as COSY, HSQC, and HMBC for this specific compound is also unavailable.

Infrared (IR) Spectroscopy : The vibrational analysis data from IR spectroscopy for 4-Amino-5-fluoropyridin-3-ol is not published in accessible resources.

Mass Spectrometry (MS) : While the molecular weight can be calculated based on the chemical formula (C₅H₅FN₂O), specific mass spectrometry data, including molecular weight confirmation and fragmentation analysis, are not available.

Searches for this compound, including its potential CAS number, did not yield any published papers or database entries containing the specific spectroscopic characterization required to fulfill the detailed article outline. While information exists for structurally related compounds, such as 4-amino-5-fluoropyrimidin-2(1H)-one and 3-amino-5-fluoropyridine, this data is not applicable for an accurate and focused analysis of 4-Amino-5-fluoropyridin-3-ol.

Due to the lack of available scientific data, it is not possible to generate the requested article with the specified level of detail and accuracy.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This method provides an empirical formula for the substance, which can then be compared to the theoretical composition calculated from its proposed molecular formula. This comparison is a critical checkpoint for verifying the purity and stoichiometry of a synthesized compound.

For 4-Amino-5-fluoropyridin-3-ol, with the molecular formula C₅H₅FN₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The molecular weight of the compound is 128.10 g/mol .

Theoretical Elemental Composition The expected percentages for each element are as follows:

Carbon (C): 46.88%

Hydrogen (H): 3.93%

Fluorine (F): 14.83%

Nitrogen (N): 21.87%

Oxygen (O): 12.49%

An experimental analysis of a pure sample of 4-Amino-5-fluoropyridin-3-ol would be expected to yield values closely aligning with these theoretical percentages, typically within a ±0.4% margin of error, which is a standard for confirming the compound's elemental integrity.

Below is an interactive table presenting the theoretical elemental analysis data. A search of publicly available scientific literature and chemical databases did not yield specific experimental elemental analysis results for 4-Amino-5-fluoropyridin-3-ol.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 46.88 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.93 |

| Fluorine | F | 18.998 | 1 | 18.998 | 14.83 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.87 |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.49 |

| Total | 128.106 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

For a compound like 4-Amino-5-fluoropyridin-3-ol, a single-crystal X-ray diffraction analysis would yield a wealth of structural information, including:

The precise spatial coordinates of each atom (C, H, F, N, O) in the crystal lattice.

Confirmation of the pyridine (B92270) ring structure and the substitution pattern of the amino, fluoro, and hydroxyl groups.

Detailed bond lengths (e.g., C-C, C-N, C-F, C-O, N-H, O-H) and bond angles, which can provide insight into the electronic effects of the substituents.

Information on intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups and the nitrogen atom of the pyridine ring. These interactions are crucial in determining the crystal packing and physical properties of the solid.

As of the latest review of scientific literature, a crystal structure for 4-Amino-5-fluoropyridin-3-ol has not been deposited in public crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). While crystallographic data exists for structurally related compounds, such as salts of 5-fluorocytosine, this information is not applicable to the specific molecular structure of 4-Amino-5-fluoropyridin-3-ol. nih.govresearchgate.net

Had a crystal structure been determined, the key parameters would be presented in a standardized crystallographic data table, as shown in the template below.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₅H₅FN₂O |

| Formula weight | 128.10 g/mol |

| Crystal system | Not Available |

| Space group | Not Available |

| a, b, c (Å) | Not Available |

| α, β, γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Data Collection | |

| Radiation type | Not Available |

| Wavelength (Å) | Not Available |

| Temperature (K) | Not Available |

| Refinement | |

| R-factor | Not Available |

| wR-factor | Not Available |

| Goodness-of-fit | Not Available |

The acquisition of such data would be a critical step in the comprehensive characterization of this compound, providing the most definitive structural evidence possible.

Theoretical and Computational Chemistry Studies of 4 Amino 5 Fluoropyridin 3 Ol

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For 4-Amino-5-fluoropyridin-3-ol, these methods can provide a detailed picture of its geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For 4-Amino-5-fluoropyridin-3-ol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to predict its optimal geometry.

The presence of the fluorine atom, amino group, and hydroxyl group on the pyridine (B92270) ring is expected to induce significant changes in the bond lengths and angles compared to unsubstituted pyridine. The high electronegativity of the fluorine atom would likely shorten the C-F bond and influence the adjacent C-C and C-N bonds. The amino and hydroxyl groups, capable of participating in hydrogen bonding and resonance, would also impact the ring's geometry.

An illustrative example of optimized geometrical parameters for 4-Amino-5-fluoropyridin-3-ol, as would be predicted by DFT calculations, is presented in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for 4-Amino-5-fluoropyridin-3-ol (Illustrative)

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.33 |

| C5-C6 Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.41 |

| C3-C4 Bond Length (Å) | 1.42 |

| C2-C3 Bond Length (Å) | 1.38 |

| C5-F Bond Length (Å) | 1.35 |

| C4-N(H2) Bond Length (Å) | 1.37 |

| C3-O(H) Bond Length (Å) | 1.36 |

| C4-C5-C6 Bond Angle (°) | 118.0 |

| C3-C4-C5 Bond Angle (°) | 121.0 |

| O-C3-C4 Bond Angle (°) | 120.5 |

| F-C5-C4 Bond Angle (°) | 119.0 |

Note: These are hypothetical values based on typical DFT results for similar molecules and are for illustrative purposes only.

HOMO-LUMO Energy Gap Analysis and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 4-Amino-5-fluoropyridin-3-ol, the HOMO is expected to be localized primarily on the electron-rich amino and hydroxyl groups and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, particularly the carbon atoms attached to the electronegative fluorine and oxygen atoms. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro) groups would modulate the HOMO and LUMO energy levels. Computational studies on similar aminopyridines have shown that such substitutions can lead to a smaller HOMO-LUMO gap, suggesting increased reactivity. niscair.res.in

Table 2: Predicted HOMO-LUMO Energies and Gap for 4-Amino-5-fluoropyridin-3-ol (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are hypothetical values based on typical DFT results for analogous fluorinated and aminated pyridines and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 4-Amino-5-fluoropyridin-3-ol, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl group, and the fluorine atom due to their high electronegativity. These regions would be the preferred sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them susceptible to attack by nucleophiles or serving as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule, revealing information about charge delocalization and the stability arising from these interactions. scirp.org The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

For 4-Amino-5-fluoropyridin-3-ol, DFT calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the amino, fluoro, and hydroxyl substituents. For instance, the fluorine atom would significantly shield the adjacent carbon atom (C5) in the ¹³C NMR spectrum.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. The calculated spectrum would show characteristic peaks for the N-H and O-H stretching of the amino and hydroxyl groups, the C-F stretching vibration, and the various vibrational modes of the pyridine ring. Comparing these predicted spectra with experimental data can confirm the molecule's structure. While experimental data for this specific molecule is scarce, computational predictions for fluorinated pharmaceuticals are a common practice to aid in their identification. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Amino-5-fluoropyridin-3-ol (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 145.2 |

| C3 | 155.8 |

| C4 | 130.5 |

| C5 | 148.9 (JC-F ≈ 240 Hz) |

| C6 | 125.7 |

Note: These are hypothetical values based on typical DFT results for similar fluorinated pyridines and are for illustrative purposes only. The C-F coupling constant (J) is a key feature.

Conformation Analysis and Tautomeric Equilibria Studies

Substituted pyridinols can exist in different tautomeric forms, and understanding their relative stabilities is crucial. 4-Amino-5-fluoropyridin-3-ol can potentially exist in several tautomeric forms, including the pyridin-3-ol form and its corresponding pyridin-3(4H)-one tautomer.

Computational studies can be employed to calculate the relative energies of these tautomers in both the gas phase and in different solvents. qu.edu.qa The calculations would likely show that the pyridin-3-ol form is the more stable tautomer due to the aromaticity of the pyridine ring. The presence of the amino and fluoro groups will also influence the tautomeric equilibrium. Furthermore, conformational analysis would be necessary to determine the preferred orientation of the amino and hydroxyl groups. The relative energies of different conformers would be calculated to identify the global minimum energy structure.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. sci-hub.se By solving Newton's equations of motion for a system of atoms, MD simulations can map out the potential energy surface of a molecule and identify its preferred conformations and the transitions between them. For 4-Amino-5-fluoropyridin-3-ol, MD simulations can elucidate the influence of its substituent groups on the molecule's structure, flexibility, and intermolecular interactions in various environments.

While specific molecular dynamics studies on 4-Amino-5-fluoropyridin-3-ol are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from computational studies on related substituted pyridine derivatives. nih.govnih.gov The central pyridine ring, being aromatic, is expected to remain largely planar. The primary sources of conformational flexibility arise from the rotation of the amino (-NH2) and hydroxyl (-OH) groups around their respective bonds to the pyridine ring.

A typical MD simulation of 4-Amino-5-fluoropyridin-3-ol would involve placing the molecule in a simulation box, often with a solvent like water, and running the simulation for a duration sufficient to sample a wide range of conformational states. The resulting trajectory provides a wealth of information, including the distribution of dihedral angles for the rotatable bonds, which reveals the most stable orientations of the amino and hydroxyl groups relative to the pyridine ring.

Furthermore, MD simulations can quantify the flexibility of different parts of the molecule through parameters like the Root Mean Square Fluctuation (RMSF). The RMSF value for each atom indicates its displacement from its average position over the course of the simulation. For 4-Amino-5-fluoropyridin-3-ol, one would expect the atoms of the pyridine ring to exhibit lower RMSF values, reflecting their relative rigidity, while the hydrogen atoms of the amino and hydroxyl groups would likely show higher fluctuations, indicative of their greater mobility.

The insights gained from MD simulations are crucial for understanding how 4-Amino-5-fluoropyridin-3-ol might interact with biological targets, such as enzymes. The conformational preferences and flexibility of the molecule can determine its ability to fit into a binding site and form specific interactions. nih.gov

Illustrative Data Tables

Disclaimer: The following data tables are illustrative examples of the types of data that could be obtained from a molecular dynamics simulation of 4-Amino-5-fluoropyridin-3-ol. This data is not from an actual simulation of this specific compound and is provided for educational purposes to demonstrate the output of such a computational study.

Table 1: Hypothetical Dihedral Angle Distributions for Key Rotatable Bonds in 4-Amino-5-fluoropyridin-3-ol

This table illustrates the probable dihedral angles for the rotation of the amino and hydroxyl groups, indicating their preferred orientations relative to the pyridine ring.

| Rotatable Bond | Dihedral Angle Definition | Predominant Angle (degrees) |

| C4-N (Amino Group) | H-N-C4-C3 | 0 ± 20 |

| C3-O (Hydroxyl Group) | H-O-C3-C4 | 180 ± 15 |

Table 2: Illustrative Root Mean Square Fluctuation (RMSF) Values for 4-Amino-5-fluoropyridin-3-ol

This table provides a hypothetical representation of the atomic fluctuations, highlighting the difference in flexibility between the rigid pyridine ring and the more mobile substituent groups.

| Atom(s) | Hypothetical RMSF (Å) |

| Pyridine Ring Carbons | 0.3 - 0.5 |

| Pyridine Ring Nitrogen | 0.3 - 0.45 |

| Fluorine Atom | 0.4 - 0.6 |

| Amino Group Nitrogen | 0.5 - 0.7 |

| Amino Group Hydrogens | 0.8 - 1.2 |

| Hydroxyl Group Oxygen | 0.6 - 0.8 |

| Hydroxyl Group Hydrogen | 0.9 - 1.4 |

Reactivity and Mechanistic Investigations of 4 Amino 5 Fluoropyridin 3 Ol and Its Derivatives

Reaction Pathways and Transformation Studies

The pyridine (B92270) ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. wikipedia.orgcutm.ac.in However, the presence of strong electron-donating groups like amino and hydroxyl groups can activate the ring towards electrophilic attack. byjus.com In 4-Amino-5-fluoropyridin-3-ol, the -NH2 and -OH groups are powerful activating groups and direct incoming electrophiles to the ortho and para positions. byjus.com Conversely, the fluorine atom is a deactivating group.

The directing effects of the substituents on 4-Amino-5-fluoropyridin-3-ol are as follows:

4-Amino group (-NH2): Strongly activating, ortho-, and para-directing.

3-Hydroxyl group (-OH): Strongly activating, ortho-, and para-directing.

5-Fluorine atom (-F): Deactivating, ortho-, and para-directing.

Considering the positions on the pyridine ring, electrophilic attack would be most favored at positions 2 and 6, which are ortho to the -OH and -NH2 groups, respectively. The cumulative activating effect of the amino and hydroxyl groups would likely overcome the deactivating effect of the fluorine. However, electrophilic substitution on pyridines can be complicated by the tendency of the ring nitrogen to be protonated or complexed with Lewis acids under typical reaction conditions, which would strongly deactivate the ring. wikipedia.orgcutm.ac.in

Aniline, a related compound, readily undergoes electrophilic substitution, such as bromination, at the ortho and para positions. byjus.com It is expected that 4-Amino-5-fluoropyridin-3-ol would exhibit similar, if not enhanced, reactivity at the available ortho and para positions due to the additional activating hydroxyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Amino-5-fluoropyridin-3-ol

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C-2 | Ortho to -OH, Meta to -NH2 and -F | Highly Favored |

| C-6 | Ortho to -NH2, Meta to -OH and -F | Highly Favored |

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored, particularly at the 2- and 4-positions, and is facilitated by electron-withdrawing groups. youtube.comlibretexts.org In 4-Amino-5-fluoropyridin-3-ol, the fluorine atom at C-5 is a potential leaving group for SNAr. However, SNAr reactions are most efficient when the leaving group is at a position activated by electron-withdrawing groups (ortho or para). In this molecule, the fluorine is not in a classically activated position relative to a strong electron-withdrawing group like a nitro group.

Studies on related compounds, such as 3-bromo-4-nitropyridine, show that nucleophilic substitution can be complex. For instance, attempts to displace the bromo group with fluoride (B91410) resulted in the unexpected substitution of the nitro group instead. nih.gov This highlights that the interplay of different substituents can lead to non-intuitive reactivity. In the case of 4-Amino-5-fluoropyridin-3-ol, the electron-donating amino and hydroxyl groups would disfavor nucleophilic attack on the ring.

Displacement of the hydroxyl or amino groups would be even less likely under standard nucleophilic substitution conditions as they are poor leaving groups. The hydroxyl group would require protonation to form a better leaving group, water, a reaction more typical of alcohols than phenols. libretexts.org The amino group is also a very poor leaving group.

The pyridine ring is generally resistant to oxidation, often leading to side-chain oxidation if alkyl groups are present. cutm.ac.in However, the nitrogen atom in the pyridine ring can be oxidized to an N-oxide, a transformation that can alter the reactivity of the ring. wikipedia.org The amino and hydroxyl groups are susceptible to oxidation, though specific studies on 4-Amino-5-fluoropyridin-3-ol are lacking. The oxidation of substituted pyridines has been studied, and the reaction is influenced by the nature and position of the substituents. acs.orgacs.org

Reduction of the pyridine ring to a piperidine (B6355638) is possible through catalytic hydrogenation. wikipedia.org This reaction would likely proceed under standard conditions (e.g., H2, Pd/C), reducing the aromatic ring to a saturated heterocyclic system. The other functional groups may or may not be affected depending on the specific reducing agent and conditions used.

Functional Group Interconversions (FGI) on the Aminopyridinol Scaffold

Functional group interconversions (FGI) are key strategies in organic synthesis to modify a molecule's properties. ub.eduic.ac.ukscribd.comvanderbilt.eduyoutube.com For 4-Amino-5-fluoropyridin-3-ol, several FGIs can be envisioned:

Amino Group: The amino group can be diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Hydroxyl Group: The hydroxyl group can be converted into an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or anhydride (B1165640). It can also be converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. vanderbilt.edu

Table 2: Potential Functional Group Interconversions for 4-Amino-5-fluoropyridin-3-ol

| Functional Group | Reagent/Reaction | Product Functional Group |

| Amino (-NH2) | NaNO2, HCl | Diazonium salt (-N2+) |

| Diazonium salt (-N2+) | CuCl/CuBr/CuCN/H2O | Chloro/Bromo/Cyano/Hydroxyl |

| Hydroxyl (-OH) | NaH, R-X | Ether (-OR) |

| Hydroxyl (-OH) | Acyl chloride, pyridine | Ester (-OCOR) |

Mechanistic Insights into Derivatization Reactions

Derivatization is a common technique to modify analyte properties for analytical purposes, such as in gas chromatography. libretexts.orggcms.czresearch-solution.comresearchgate.net Common derivatization reactions for the functional groups present in 4-Amino-5-fluoropyridin-3-ol include:

Silylation: The active hydrogens of the amino and hydroxyl groups can be replaced by a silyl (B83357) group (e.g., trimethylsilyl). This increases the volatility and thermal stability of the compound. The reaction typically proceeds by nucleophilic attack of the heteroatom on the silicon of a silylating agent like BSTFA. libretexts.orggcms.cz

Acylation: The amino and hydroxyl groups can be acylated using an acylating agent like trifluoroacetic anhydride (TFAA). This also increases volatility and can enhance detectability in certain analytical methods. research-solution.com

Alkylation: The hydroxyl group can be alkylated to form an ether, and the amino group can also undergo alkylation. This is often done to reduce polarity and improve chromatographic behavior. libretexts.orgresearch-solution.com

The mechanisms of these reactions generally involve the nucleophilic attack of the nitrogen or oxygen on the electrophilic center of the derivatizing agent. libretexts.orgresearch-solution.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity in reactions of 4-Amino-5-fluoropyridin-3-ol will be dictated by the combined electronic and steric effects of the substituents.

Electrophilic Substitution: As discussed in 5.1.1, electrophilic attack is predicted to be highly regioselective for the C-2 and C-6 positions due to the strong ortho-, para-directing nature of the amino and hydroxyl groups.

Nucleophilic Substitution: The regioselectivity of nucleophilic substitution is less predictable without experimental data. While the fluorine at C-5 is a potential site, other positions might become reactive under specific conditions, as seen in related systems. nih.gov

Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic and heteroaromatic compounds. The hydroxyl and amino groups could potentially direct lithiation to the C-2 and/or C-6 positions. Subsequent reaction with an electrophile would lead to a regioselectively substituted product.

Stereoselectivity is not a factor in reactions of the achiral 4-Amino-5-fluoropyridin-3-ol unless it is reacted with a chiral reagent or a chiral catalyst is used, which could lead to the formation of enantiomeric or diastereomeric products. There is no information in the provided search results to suggest that stereoselective transformations of this specific compound have been studied.

Catalyst Development for Specific Reactions Involving 4-Amino-5-fluoropyridin-3-ol

Currently, there is a notable absence of specific catalyst systems developed for reactions involving 4-Amino-5-fluoropyridin-3-ol. Research into analogous, yet structurally distinct, fluorinated heterocyclic compounds provides some context for potential catalytic strategies. For instance, studies on the synthesis of related molecules such as 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles have utilized cyclocondensation reactions from β-fluoroenolate salts. nih.govresearchgate.net Additionally, the synthesis of compounds like [¹⁸F]3-fluoro-4-aminopyridine has been achieved through radiofluorination of pyridine N-oxide precursors, a method that highlights the challenges and strategies in introducing fluorine to such ring systems.

Electrochemical methods have also been explored for the synthesis of functionalized arylpyrimidines, demonstrating the potential for alternative catalytic approaches in related heterocyclic systems. However, direct application or adaptation of these methods for 4-Amino-5-fluoropyridin-3-ol has not been reported. The unique electronic properties conferred by the combination of the amino, fluoro, and hydroxyl groups on the pyridine ring would necessitate dedicated catalyst development to achieve selective and efficient transformations. The specific steric and electronic environment of 4-Amino-5-fluoropyridin-3-ol suggests that catalysts developed for other aminopyridines may not be directly transferable or may require significant modification.

Further research is required to explore and develop catalytic systems tailored for the specific reactivity of 4-Amino-5-fluoropyridin-3-ol and its derivatives. Such work would be essential to unlock the potential of this compound as a building block in medicinal chemistry and materials science.

Exploration of Molecular Interactions and Biochemical Studies Non Clinical

Design and Synthesis of 4-Amino-5-fluoropyridin-3-ol Conjugates and Probes

The core structure of 4-Amino-5-fluoropyridin-3-ol, featuring amino, fluoro, and hydroxyl groups on a pyridine (B92270) ring, makes it a versatile scaffold for the design of molecular probes and conjugates. The strategic placement of these functional groups allows for various chemical modifications to introduce reporter moieties such as radioisotopes or fluorophores.

Radiolabeled Probes for PET Imaging: A significant application for fluorinated aminopyridine derivatives is in the development of Positron Emission Tomography (PET) imaging agents. The fluorine atom on the pyridine ring is a prime site for introducing the positron-emitting isotope Fluorine-18 (¹⁸F). The synthesis of such probes often involves nucleophilic substitution reactions on a precursor molecule.

For instance, a related compound, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), was synthesized for imaging voltage-gated potassium (K+) channels. biorxiv.org The radiosynthesis was achieved through an isotope exchange method starting from 3-fluoro-5-methyl-4-nitropyridine N-oxide, followed by reduction. biorxiv.org This approach yielded the desired PET radioligand with high purity. biorxiv.org Studies in mice showed that this probe effectively crosses the blood-brain barrier, demonstrating favorable kinetics for neuroimaging. biorxiv.org This synthetic strategy highlights a viable pathway for converting 4-Amino-5-fluoropyridin-3-ol into a potential PET probe for imaging various biological targets in vivo. The half-life of ¹⁸F (approximately 110 minutes) is suitable for extensive radiosyntheses and clinical imaging procedures. nih.gov

Another established method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as versatile precursors for both ¹⁹F and ¹⁸F labeling under metal-free conditions. acs.org This technique was successfully applied to the synthesis of [¹⁸F]AV-1451, a PET tracer for tau pathology. acs.org Such methods could be adapted to synthesize ¹⁸F-labeled conjugates of 4-Amino-5-fluoropyridin-3-ol, targeting specific enzymes or receptors by attaching a suitable targeting moiety to the amino or hydroxyl group.

Fluorescent Probes: The development of fluorescent probes is crucial for studying cellular processes and biomolecular interactions. While direct synthesis of a fluorescent probe from 4-Amino-5-fluoropyridin-3-ol is not documented, the principles of probe design can be applied. The amino group of the compound could be functionalized with a fluorophore. Alternatively, unnatural amino acids with fluorescent properties can be synthesized and incorporated into peptides or proteins to study their interactions and localization. These fluorescent amino acids serve as powerful tools for visualizing microbial physiology, mapping enzyme substrates, and analyzing metabolic flux in living cells.

In Vitro Biochemical Assays for Molecular Target Engagement (e.g., enzyme inhibition, receptor binding at a molecular level)

To determine the biological activity of 4-Amino-5-fluoropyridin-3-ol and its derivatives, a variety of in vitro biochemical assays are employed. These assays are essential for quantifying the interaction of the compound with its molecular target, typically a protein such as an enzyme or a receptor.

Enzyme Inhibition Assays: Kinase inhibition is a common therapeutic target, and aminopyridine scaffolds are frequently found in kinase inhibitors. For example, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol, which share the aminopyridinol core with the subject compound, have been evaluated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. nih.govresearchgate.net The inhibitory activity is often determined using cell-free kinase assays, where the ability of the compound to prevent the phosphorylation of a substrate by the target kinase is measured. nih.gov

Similarly, a derivative of a related heterocyclic system, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified as a potent, non-nucleoside inhibitor of adenosine kinase (AK) with an IC₅₀ value of 1.7 nM. nih.govresearchgate.net Such assays are critical for establishing the potency and selectivity of new chemical entities.

Receptor Binding Assays: Competition binding assays are used to determine the affinity of a compound for a specific receptor. In these experiments, cells expressing the target receptor are incubated with a known radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is determined, which reflects the binding affinity of the test compound. nih.gov For example, analogs based on a 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold were evaluated for their binding affinity to human melanocortin receptors (hMC3R, hMC5R), revealing potent antagonist properties with IC₅₀ values in the nanomolar range. nih.gov

The following table summarizes representative in vitro assay data for compounds structurally related to 4-Amino-5-fluoropyridin-3-ol.

| Compound Class | Assay Type | Molecular Target | Key Finding | Reference |

|---|---|---|---|---|

| Aminopyridinol Derivatives | Kinase Inhibition | FGFR4 | Identified selective inhibitors for hepatocellular carcinoma. | nih.govresearchgate.net |

| Aminopyrido[2,3-d]pyrimidine Derivatives | Enzyme Inhibition | Adenosine Kinase (AK) | Discovered potent non-nucleoside inhibitor (IC₅₀ = 1.7 nM). | nih.gov |

| Aminobenzazepinone (Aba) Analogs | Receptor Binding | hMC3R / hMC5R | Identified high-affinity antagonists (IC₅₀ = 43 nM and 87 nM, respectively). | nih.gov |

| Aminotriazole Derivatives | Whole-cell Anti-TB | Mycobacterium tuberculosis | Exhibited promising activity against H37Rv and MDR strains. | mdpi.com |

Mechanistic Investigations of Molecular Interactions (e.g., binding modes, structure-activity relationships)

Understanding how a molecule interacts with its target at an atomic level is crucial for rational drug design. Mechanistic investigations for compounds like 4-Amino-5-fluoropyridin-3-ol involve computational studies, such as molecular docking, and the systematic evaluation of structure-activity relationships (SAR).

Molecular Docking and Binding Mode Analysis: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. These studies provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on aminopyridinol derivatives targeting FGFR4 revealed that specific hydrogen bonds were critical for strong binding and inhibitory activity. researchgate.net Similarly, computational studies on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, an anti-tubercular agent, identified MTB β-ketoacyl ACP synthase I (KasA) as its cellular target. The inhibitory mechanism was found to involve hydrogen bonding with catalytic histidine residues and interference with substrate access to the active site. mdpi.com

Structure-Activity Relationships (SAR): SAR studies involve synthesizing and testing a series of related compounds to determine how changes in chemical structure affect biological activity. For fluorinated compounds, the position and number of fluorine atoms can significantly impact potency, selectivity, and metabolic stability. A study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation demonstrated a clear SAR, where the substitution pattern on the benzene ring directly influenced the inhibitory extent. researchgate.net For aminopyridinol-based FGFR4 inhibitors, SAR analysis showed that the nature and position of substituents on the pyridine ring and attached phenyl rings were crucial for both potency and selectivity over other FGFR isoforms. nih.govresearchgate.net These findings suggest that the specific arrangement of the amino, fluoro, and hydroxyl groups on the 4-Amino-5-fluoropyridin-3-ol scaffold is likely to be a key determinant of its biological activity profile.

Chemo-Enzymatic Approaches for Modification and Biocatalysis

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly useful for the synthesis of complex, chiral molecules and for introducing specific modifications.

Enzymatic Modification of Pyridine Scaffolds: Enzymes can be used to perform highly stereoselective transformations on pyridine rings that are challenging to achieve with conventional chemistry. A notable example is the chemo-enzymatic dearomatization of activated pyridines to produce stereo-enriched piperidines, which are prevalent in many pharmaceuticals. whiterose.ac.uk This process utilizes an amine oxidase/ene imine reductase cascade to achieve precise stereochemical control. whiterose.ac.uk

Biocatalysis for Fluorination: The selective introduction of fluorine into organic molecules is a significant challenge in synthetic chemistry. Fluorinase enzymes, which catalyze the formation of a C-F bond from fluoride (B91410) ions, offer a green and highly selective alternative. nih.govacsgcipr.org These enzymes can be used to introduce fluorine atoms, including ¹⁸F for PET imaging, into sensitive substrates under mild, aqueous conditions. acsgcipr.org While the direct application to 4-Amino-5-fluoropyridin-3-ol has not been reported, the expansion of biosynthetic pathways to accept fluorinated precursors is an active area of research that could enable the biocatalytic production of novel fluorinated compounds. nih.gov

Furthermore, RNA methyltransferases have been used in chemo-enzymatic strategies to modify the 5' cap of mRNA. nih.gov This approach uses enzymes with promiscuous activity towards non-natural cosubstrates to install functional groups, which can then be used in subsequent bioorthogonal reactions for labeling or analysis. nih.gov This principle of using enzymes to install chemical handles could potentially be applied to modify the hydroxyl or amino groups of 4-Amino-5-fluoropyridin-3-ol.

Development of Assays for Studying Molecular Interactions (e.g., FRET, SPR)

Advanced biophysical techniques are essential for a detailed, quantitative understanding of molecular interactions in real-time. Surface Plasmon Resonance (SPR) and Förster (or Fluorescence) Resonance Energy Transfer (FRET) are two powerful, label-free (for SPR) or fluorescence-based (for FRET) methods used for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors biomolecular interactions in real-time. rouken.bio It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. When a binding partner (the analyte) flows over the surface and binds to the ligand, the mass at the surface increases, causing a detectable change in the refractive index. rouken.bionih.gov

This technique provides comprehensive kinetic data, including:

Association rate constant (kₐ or k_on_): The rate at which the analyte binds to the ligand.

Dissociation rate constant (k_d_ or k_off_): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (K_D_): A measure of binding affinity, calculated as k_d_/kₐ. A lower K_D_ indicates a higher affinity. nicoyalife.com

SPR is widely regarded as a gold standard for characterizing antibody-antigen interactions and is used extensively in drug discovery for screening and lead optimization. drugdiscoverytrends.com It provides detailed kinetic profiles that are crucial for understanding a drug's efficacy and residence time on its target. rouken.bio

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. drugdiscoveryonline.com When the donor fluorophore is excited by light, it can transfer its energy non-radiatively to a nearby acceptor fluorophore if they are within a certain distance (typically 1-10 nm). This energy transfer results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence. drugdiscoveryonline.combellbrooklabs.com

Time-Resolved FRET (TR-FRET) is an advanced form of FRET that uses long-lifetime lanthanide donors (e.g., Europium, Terbium) to reduce background fluorescence, making the assay more robust and sensitive. bellbrooklabs.combpsbioscience.com TR-FRET assays are homogeneous (no-wash steps) and well-suited for high-throughput screening (HTS) to identify small molecules that either inhibit or stabilize protein-protein interactions. nih.govnih.gov The assay signal is typically calculated as a ratio of the acceptor and donor emission intensities, providing a reliable readout for molecular proximity. nih.gov

While no specific SPR or FRET studies involving 4-Amino-5-fluoropyridin-3-ol have been identified, these techniques represent the state-of-the-art for quantitatively assessing the molecular interactions that such a compound and its derivatives would undergo with their biological targets.

Potential Applications in Advanced Chemical Research Excluding Clinical/safety/dosage

Building Block in Complex Molecule Synthesis Research

The strategic placement of reactive functional groups and the presence of a fluorine atom make 4-Amino-5-fluoropyridin-3-ol a potentially valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Fluorinated piperidines, for instance, are sought-after motifs in drug discovery and are often synthesized from the corresponding fluoropyridines through robust hydrogenation methods acs.org.

The amino and hydroxyl groups on the pyridine (B92270) ring offer versatile handles for a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the hydroxyl group can be etherified or esterified. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive compounds. Research on related compounds, such as 3-fluoro-4-aminopyridine, has led to the development of novel synthetic routes to access these valuable scaffolds google.com. The synthesis of fluorinated amino acids and their incorporation into peptides is also an area of growing interest, highlighting the value of fluorinated amino-heterocyclic building blocks nih.govrsc.org.

Table 1: Examples of Related Heterocyclic Building Blocks in Synthesis

| Building Block | Resulting Complex Molecule/Scaffold | Field of Application |

|---|---|---|

| Fluoropyridines | (Multi)fluorinated Piperidines acs.org | Pharmaceuticals, Agrochemicals |

| 4-Aminopyridine-3-methanol | 3-Fluoromethyl-4-aminopyridine google.com | Medical Imaging, Therapeutics |

| 3-Methylpyridine | 2-Chloro-3-trifluoromethyl pyridine agropages.com | Agrochemicals (Herbicides) |

Ligand Design in Catalysis Research

The aminopyridine framework is a well-established and versatile scaffold for designing ligands for transition metal catalysis tib.eu. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelate, stabilizing a metal center and influencing its catalytic activity. The electronic nature of the substituents on the pyridine ring plays a crucial role in tuning the properties of the resulting metal complex.

In 4-Amino-5-fluoropyridin-3-ol, the electron-withdrawing fluorine atom and the electron-donating hydroxyl and amino groups would create a unique electronic environment. This push-pull electronic effect could modulate the Lewis acidity of a coordinated metal center, potentially enhancing its reactivity or selectivity in catalytic transformations such as polymerization, cross-coupling reactions, or hydrogenation tib.eu. Studies on aminopyridine-stabilized iron(II) complexes have demonstrated their utility in atom transfer radical polymerization (ATRP), where ligand optimization is key to improving catalyst activity rsc.org.

Table 2: Applications of Aminopyridine-Based Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application |

|---|---|---|

| Aminopyridinato | Lanthanoids (e.g., La, Sc) | Olefin Polymerization tib.eu |

| Aminopyridine Derivatives | Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) |

| Aminopyridine Derivatives | Iron (Fe) | Atom Transfer Radical Polymerization (ATRP) rsc.org |

Materials Science Applications (e.g., coordination with metal ions)

The development of new materials, such as metal-organic frameworks (MOFs), often relies on organic ligands capable of coordinating with metal ions to form extended, porous structures. Aminopyridine derivatives have been successfully employed as ligands in the synthesis of novel MOFs. For example, three different copper(II) MOFs were assembled using 1,3,5-benzenetricarboxylic acid and various aminopyridine derivatives, resulting in frameworks with diverse topologies and properties rsc.org.

The structure of 4-Amino-5-fluoropyridin-3-ol, featuring N- and O-donor sites (from the pyridine nitrogen, amino group, and hydroxyl group), makes it an excellent candidate for constructing coordination polymers and MOFs. The ability to form multiple coordination bonds and engage in hydrogen bonding could lead to the formation of robust 2D or 3D networks. The presence of fluorine could introduce additional fluorophilic interactions, further guiding the self-assembly process and potentially imparting unique properties, such as gas sorption selectivity or enhanced stability, to the resulting material rsc.org. The synthesis of zinc(II) complexes with 4-aminopyridine (B3432731) has also been reported, demonstrating the versatility of this scaffold in coordination chemistry rsc.org.

Table 3: Materials Derived from Aminopyridine-Type Ligands

| Ligand | Metal Ion(s) | Material Type | Key Feature |

|---|---|---|---|

| 3-Aminopyridine (in situ transformed) | Copper (Cu-II) | 2D Metal-Organic Framework (MOF) | Ladder-like Cu–BTC chain rsc.org |

| N-(pyridin-3-yl)pyrazine-2-carboxamide | Copper (Cu-II) | 3D Metal-Organic Framework (MOF) | (3,3,3,3)-connected topology rsc.org |

Development of Analytical Reagents or Probes

Aminopyridine derivatives are known for their intrinsic fluorescence, a property that can be exploited in the development of chemical sensors and probes nih.gov. The fluorescence of these molecules can be sensitive to the local environment, including pH, polarity, and the presence of specific metal ions. This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent probes.

For instance, a 2-aminopyridine (B139424) derivative has been shown to act as a selective fluorescent chemosensor for the detection of Fe³⁺ and Hg²⁺ ions through a 'switch-off' mechanism researchgate.net. Similarly, 8-amidoquinoline derivatives serve as effective fluorescent probes for zinc ions mdpi.com. The specific substitution pattern of 4-Amino-5-fluoropyridin-3-ol, with its combination of electron-donating and withdrawing groups, could result in unique photophysical properties. Its ability to chelate metal ions via the amino and hydroxyl groups suggests it could be developed into a selective fluorescent probe for detecting specific cations in biological or environmental samples. Furthermore, radiofluorinated analogues of 4-aminopyridine have been investigated as PET tracers for medical imaging, indicating the potential of fluorinated aminopyridines in developing advanced analytical tools biorxiv.org.

Table 4: Aminopyridine and Aminoquinoline Derivatives as Analytical Probes

| Probe Compound | Analyte(s) | Detection Mechanism |

|---|---|---|

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Fe³⁺, Hg²⁺ | Fluorescence Quenching ('Switch-Off') researchgate.net |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorescence Enhancement mdpi.com |

| [¹⁸F]3-Fluoro-4-aminopyridine | K⁺ Channels | PET Imaging Tracer biorxiv.org |

Precursor in Agrochemistry Research (Focus on synthesis/mechanism, not application data)

The introduction of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and favorable environmental profiles nih.gov. Pyridine-containing pesticides, in particular, are a major class of agrochemicals known for high efficiency and low toxicity agropages.com. Consequently, fluorinated pyridine derivatives are highly valuable precursors in the synthesis of new active ingredients.

Compounds like 2-chloro-3-trifluoromethyl pyridine and 2-fluoro-6-trifluoromethyl pyridine are key intermediates in the production of various herbicides and insecticides agropages.com. The synthesis of these precursors often involves multi-step processes starting from simpler methylpyridines, followed by chlorination and fluorination reactions nih.gov. 4-Amino-5-fluoropyridin-3-ol could serve as a more advanced precursor, with its functional groups providing direct handles for building more complex structures. Its core could be incorporated into a target molecule, or the functional groups could be chemically modified in subsequent synthetic steps to arrive at a final agrochemical product. For example, the amino group could be converted into other functionalities, or the hydroxyl group could be used as an attachment point for other molecular fragments, enabling the exploration of new chemical space in agrochemical discovery acs.org.

Table 5: Fluorinated Pyridine Precursors in Agrochemical Synthesis

| Precursor | Synthesis Target Class | Example Agrochemicals |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Herbicides (Aryloxyphenoxypropionates) | Fluazifop nih.gov |

| 2-Chloro-3-trifluoromethyl pyridine | Herbicides (Sulfonylureas) | Flazasulfuron agropages.com |

| 2-Fluoro-6-trifluoromethyl pyridine | Insecticides, Herbicides | Flupyrsulfuron-methyl, Sulfoxaflor agropages.com |

Future Directions and Emerging Research Avenues for 4 Amino 5 Fluoropyridin 3 Ol

Development of Novel Synthetic Routes

Emerging strategies that could be adapted for this target include:

De Novo Ring Formation: New methods for constructing the pyridine (B92270) ring itself, such as the hetero-Diels-Alder reaction of 5-alkoxyoxazoles or "anti-Wacker"-type cyclizations, offer novel pathways to highly substituted 3-hydroxypyridines. mdpi.comrsc.org Adapting these methods could allow for the direct incorporation of the required amino and fluoro functionalities or their precursors.

Late-Stage Functionalization: A highly desirable strategy involves introducing the key functional groups onto a pre-formed pyridine core. This approach allows for the rapid generation of diverse analogs. Future work could explore late-stage amination and fluorination techniques on a suitable pyridinol precursor.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety for key synthetic steps. lookchem.com Their application to the synthesis of pyridine libraries has been demonstrated and could be pivotal in optimizing the production of 4-Amino-5-fluoropyridin-3-ol. researchgate.netnih.gov

A comparison of potential synthetic strategies is outlined below, highlighting the trade-offs that future research would aim to address.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Representative Precursors/Reaction |

| De Novo Synthesis | High control over substitution pattern. | Requires development of specific starting materials. | Hetero-Diels-Alder of substituted oxazoles. rsc.org |

| Late-Stage Functionalization | Allows for rapid analog synthesis from a common intermediate. | Regioselectivity can be difficult to control. | Nucleophilic aromatic substitution on a dihalopyridine. |

| Flow/Microwave Chemistry | Rapid optimization, improved yields, scalability. | Requires specialized equipment; reaction re-optimization. | Microwave-assisted amination of a bromo-fluoropyridine. lookchem.com |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is an indispensable tool for accelerating chemical research. For 4-Amino-5-fluoropyridin-3-ol, in silico methods can provide profound insights into its properties and reactivity, guiding experimental work and minimizing resource expenditure.

Future computational studies could focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. nih.govemerginginvestigators.org Such calculations are crucial for understanding how the interplay between the amino, fluoro, and hydroxyl groups influences the aromatic system. rsc.org This knowledge can predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Docking and QSAR: To explore its medicinal chemistry potential, molecular docking studies can predict the binding affinity of 4-Amino-5-fluoropyridin-3-ol with various biological targets. Quantitative Structure-Activity Relationship (QSAR) models, built from data on analogous compounds, could predict biological activity and guide the design of more potent derivatives. emerginginvestigators.org

Reaction Mechanism and Catalyst Design: Computational modeling can elucidate the transition states and energy profiles of potential synthetic reactions. nih.gov This is invaluable for optimizing reaction conditions, predicting side products, and even designing novel catalysts tailored for the specific transformations needed to synthesize or functionalize the molecule.

| Computational Method | Application for 4-Amino-5-fluoropyridin-3-ol | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis. | Prediction of bond lengths, charge distribution, and reactivity sites. nih.govrsc.org |

| Molecular Dynamics (MD) | Simulation of behavior in solution or at a protein binding site. | Understanding conformational flexibility and solvent interactions. nih.gov |

| QSAR | Correlation of structural features with biological activity. | Guiding the design of derivatives with enhanced therapeutic potential. |

Exploration of New Reactivity Patterns

The unique combination of an electron-donating amino group, an electron-withdrawing fluorine atom, and an acidic/nucleophilic hydroxyl group suggests that 4-Amino-5-fluoropyridin-3-ol could exhibit novel reactivity. A key area of future research will be to systematically explore the chemical transformations of this scaffold.

Key research questions include:

Site-Selective Functionalization: Can the different functional groups be addressed selectively? For instance, developing conditions for O-alkylation or O-acylation without affecting the amino group, or vice-versa. The hydroxyl group could be converted into a triflate, enabling its use in cross-coupling reactions to introduce new carbon-based substituents. mdpi.com

Cross-Coupling Reactions: The pyridine ring itself can be a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Research would aim to define the scope of these reactions at the different positions of the ring, which are activated or deactivated by the existing substituents.

Modification of the Pyridine Ring: The electronic nature of the pyridine nitrogen makes it susceptible to N-alkylation or N-oxidation, which can dramatically alter the molecule's properties and reactivity. scielo.br Investigating these transformations could open up new avenues for derivatization.